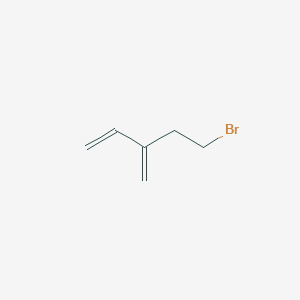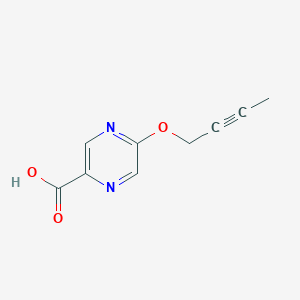
5-(But-2-ynyloxy)pyrazine-2-carboxylic acid
Overview
Description
“5-(But-2-ynyloxy)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.17 . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “5-(But-2-ynyloxy)pyrazine-2-carboxylic acid” consists of a pyrazine ring substituted with a carboxylic acid group and a but-2-ynyloxy group .Scientific Research Applications
Synthesis and Biological Evaluation
5-(But-2-ynyloxy)pyrazine-2-carboxylic acid and its derivatives have been explored in the synthesis of various compounds with potential biological activities. For instance, the condensation of substituted pyrazine-2-carboxylic acids with aminothiazoles or anilines has yielded a series of amides. These compounds have been evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. In particular, derivatives like 3,5-Bromo-4-hydroxyphenyl substituted pyrazinecarboxylic acid have shown significant activity against Mycobacterium tuberculosis (Doležal et al., 2006).
Film-forming Properties
The compound's derivatives have also been studied for their film-forming properties. For example, the synthesis of 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid from p-hydroxybenzaldehyde and 5-methylpyrazine-2-carboxylic acid has led to investigations into its capability to form films (Zhao Xiu-tai, 1992).
Bioconversion Studies
In the field of biotechnology, derivatives of pyrazine-2-carboxylic acid have been used as building blocks for synthesizing new agents, such as antituberculous compounds. For instance, the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. has been a focus of research, providing valuable insights into the synthesis of these compounds (Wieser et al., 1997).
Langmuir–Blodgett Film Formation
The amphiphilic properties of certain pyrazine derivatives, such as 5-(4′-alkoxyphenyl)pyrazine-2-carboxylic acid, have been explored for their ability to form monolayers and Langmuir–Blodgett films. These studies are significant for understanding the chemical properties and potential applications in material science (Takehara et al., 1989).
properties
IUPAC Name |
5-but-2-ynoxypyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-3-4-14-8-6-10-7(5-11-8)9(12)13/h5-6H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNRRNZDIVGNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=C(N=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(But-2-ynyloxy)pyrazine-2-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

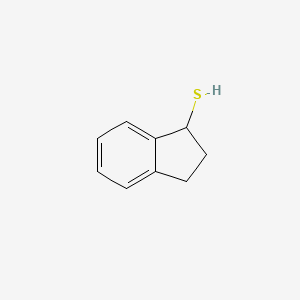


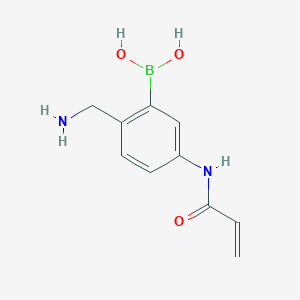

![3-[(2R)-4-(tert-Butoxycarbonyl)-2-methylpiperazin-1-yl]benzoic acid](/img/structure/B3186269.png)
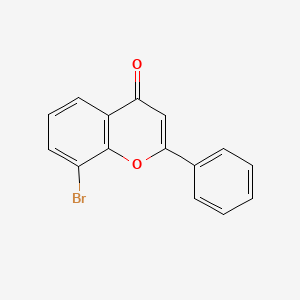


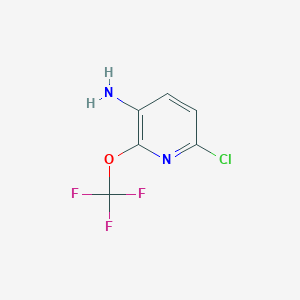
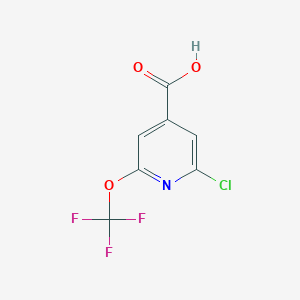

![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-acetyl-, 1,1-dimethylethyl ester](/img/structure/B3186325.png)
